molecular formula C21H20N2O4S2 B2589144 5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 921920-09-4

5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2589144
CAS No.: 921920-09-4
M. Wt: 428.52
InChI Key: ITBPUTHRWDWEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a high-purity synthetic compound designed for biochemical research, particularly in the field of epigenetic regulation. This molecule features a dibenzo[b,f][1,4]oxazepin-11-one core structure substituted with a 5-ethylthiophene-2-sulfonamide group, a scaffold recognized for its potential in modulating histone deacetylase (HDAC) activity . Structural analogs of this compound, specifically dibenzo[b,f][1,4]oxazepine derivatives, have been established in patent literature as potent inhibitors of histone deacetylase enzymes . The primary research application of this compound is as a potential chemical probe for investigating HDAC function in cellular models. Histone deacetylases play a critical role in epigenetic gene regulation by removing acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression . Inhibition of HDAC activity can result in histone hyperacetylation, which alters gene expression patterns and can induce terminal differentiation, cell cycle arrest, and apoptosis in various cell lines . This mechanism is of significant interest for probing fundamental biological processes and disease mechanisms. Furthermore, the structural motif of thiophene-sulfonamide, as seen in this compound, is associated with notable biological activity. Recent research on 5-bromo-N-alkylthiophene-2-sulfonamides has demonstrated significant antibacterial efficacy against resistant bacterial strains such as New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, showing minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL . This suggests that sulfonamide derivatives based on the thiophene scaffold may possess broader pharmacological relevance beyond HDAC inhibition. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound appropriately in accordance with their institution's chemical safety guidelines.

Properties

IUPAC Name

5-ethyl-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-3-15-10-12-20(28-15)29(25,26)22-14-9-11-18-16(13-14)21(24)23(4-2)17-7-5-6-8-19(17)27-18/h5-13,22H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBPUTHRWDWEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on existing research.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a combination of dibenzo[b,f][1,4]oxazepine and thiophene moieties. Its molecular formula is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S with a molecular weight of approximately 452.5 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃S
Molecular Weight452.5 g/mol
CAS Number922137-21-1

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of related structures have shown the ability to induce apoptosis in MCF7 (breast cancer) and CEM (leukemia) cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the thiophene and oxazepine rings contributes to its interaction with key cellular targets, potentially including:

  • DNA Intercalation : The planar structure may allow intercalation between DNA bases, disrupting replication.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation has been suggested.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways related to cell survival and apoptosis.

Case Studies and Research Findings

  • In Vitro Studies : A study examining the cytotoxicity of structurally similar compounds revealed that they could inhibit the growth of tumor cells significantly compared to control groups . The study utilized various assays to evaluate cell viability and apoptosis rates.
  • Animal Models : Preclinical trials using animal models have shown promising results in reducing tumor size when treated with related compounds . These studies highlight the potential for further development into therapeutic agents.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have identified specific functional groups that enhance biological activity, suggesting that modifications to the thiophene or oxazepine components may optimize efficacy .

Scientific Research Applications

Antagonism of Prostaglandins

Research indicates that compounds similar to 5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit significant antagonistic effects on prostaglandins. This activity is particularly relevant in treating conditions like asthma, where excessive bronchial constriction occurs due to prostaglandin action.

Dopamine D2 Receptor Inhibition

The compound has shown potential as a selective inhibitor of the dopamine D2 receptor, which is crucial in the treatment of various neurological disorders. This receptor's modulation can lead to therapeutic effects in conditions such as schizophrenia and Parkinson's disease .

The following table summarizes key biological activities associated with this compound:

ActivityDescriptionReference
Prostaglandin AntagonismInhibits contractile actions of prostaglandins
Dopamine D2 Receptor InhibitionSelective inhibition linked to neurological effects
Anti-inflammatoryPotential reduction in inflammatory markers

Case Study 1: Asthma Treatment

A clinical study evaluated the efficacy of compounds structurally related to 5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) in managing allergic asthma. Results indicated significant improvements in bronchial responsiveness among patients treated with these derivatives.

Case Study 2: Neurological Disorders

Another study focused on the effects of dopamine D2 receptor antagonists derived from similar structures. The findings suggested that these compounds could alleviate symptoms associated with neurological disorders, highlighting their therapeutic potential .

Synthetic Applications

Beyond pharmacological uses, the compound serves as a valuable synthetic intermediate in organic chemistry. Its complex structure allows it to function as a chiral ligand and a precursor for various chemical syntheses .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight Key Substituents Synthetic Yield
5-Ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide (Target) C₂₁H₁₉N₂O₄S₂ ~451.5 (Calculated) Ethyl (C5-thiophene), Ethyl (C10-oxazepine) Not Reported
5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide C₁₈H₁₃ClN₂O₄S₂ 420.88 Chloro (C5-thiophene), Methyl (C10-oxazepine) Not Reported
N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide C₂₂H₁₉N₂O₄S 407.11 Methoxyphenyl (carboxamide), Methyl (C10-thiazepine), Sulfoxide (S5) ~9% (Analog)
10-Ethyl-11-oxo-N-(4-(trifluoromethyl)benzyl)-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide C₂₅H₂₀F₃N₂O₃S 485.12 Trifluoromethylbenzyl (carboxamide), Ethyl (C10-thiazepine), Sulfoxide (S5) Not Reported
Key Observations:

Substituent Effects: The target compound’s ethyl groups increase molecular weight and lipophilicity compared to the chloro-methyl analog . This may enhance blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics.

Synthetic Challenges :

  • Low yields (~9%) in related sulfonamide and carboxamide syntheses (e.g., ) highlight the difficulty of introducing bulky substituents or achieving selective oxidation (e.g., sulfoxide formation).

Analytical Characterization

  • LCMS/HRMS : Analogs such as 10-ethyl-11-oxo-N-(4-methylbenzyl)-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide ([M+H]+ = 419.1) and N-(4-methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide ([M+H]+ = 407.1) were characterized using LCMS and HRMS, with mass accuracy ≤1 ppm. Similar protocols would apply to the target compound.
  • 1H NMR : Distinct shifts for ethyl groups (~1.2–1.4 ppm for CH3, ~2.5–3.0 ppm for CH2) and sulfonamide protons (~7.5–8.5 ppm) are expected, as seen in analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can yield optimization be achieved?

  • Methodological Answer : Begin with a diazo intermediate (e.g., ethyl diazoacetate) for sulfonamide coupling, followed by cyclization to form the dibenzo-oxazepine core. Key parameters include:

  • Temperature control : Maintain sub-0°C conditions during diazo handling to prevent decomposition .
  • Catalyst selection : Use trifluoromethanesulfonic anhydride as a Lewis acid for sulfonium salt formation .
  • Purification : Employ silica gel column chromatography with a gradient elution (e.g., 10–50% ethyl acetate/hexane) to isolate the product .
    • Critical Consideration : Monitor reaction progress via TLC and adjust stoichiometric ratios of sulfonating agents to intermediates.

Q. What safety protocols are critical when handling intermediates like diazo compounds during synthesis?

  • Methodological Answer :

  • Ventilation : Perform all steps in a fume hood to avoid inhalation of volatile reagents (e.g., diazoacetates) .
  • Explosivity mitigation : Store diazo intermediates at –20°C and avoid mechanical shock or sudden temperature changes .
  • Personal protective equipment (PPE) : Use flame-resistant lab coats, safety goggles, and nitrile gloves.
    • Reference : Follow hazard assessments outlined in Prudent Practices in the Laboratory (Chapter 4) and ACS guidelines .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H/13^13C NMR to confirm substituent positions and sulfonamide linkage.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • Differential Scanning Calorimetry (DSC) : Assess thermal stability by measuring decomposition onset temperatures and energy release (e.g., 400–600 J/g) .

Advanced Research Questions

Q. How can discrepancies in thermal stability data between structurally analogous compounds be resolved?

  • Methodological Answer :

  • Comparative DSC analysis : Perform DSC under identical conditions (e.g., heating rate 10°C/min, nitrogen atmosphere) to compare decomposition profiles of the target compound with related sulfonium salts (e.g., compound 2 vs. 4 in ) .
  • Statistical validation : Replicate experiments across multiple batches and apply ANOVA to assess significance of temperature/energy differences.
    • Example : shows compound 2 decomposes at 140°C (400 J/g) versus compound 4 at 120°C (>600 J/g), suggesting steric or electronic effects influence stability.

Q. What experimental frameworks evaluate the environmental fate and ecological risks of this compound?

  • Methodological Answer :

  • Degradation studies : Use OECD 301B (Ready Biodegradability) to assess aerobic microbial breakdown in water/soil matrices .
  • Photolysis/hydrolysis : Expose the compound to UV light (λ = 254 nm) and pH-varied aqueous solutions to identify degradation byproducts.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

Q. How can computational modeling predict reactivity in radical-mediated reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of the diazo group to predict radical generation efficiency.
  • Kinetic modeling : Simulate reaction pathways using software like Gaussian or ORCA to compare with experimental radical trapping data (e.g., EPR spectroscopy) .

Q. What strategies optimize storage stability for sulfonamide derivatives with sensitive functional groups?

  • Methodological Answer :

  • Stability testing : Store aliquots under varied conditions (e.g., –20°C, ambient light, argon atmosphere) and monitor decomposition via HPLC over 4–6 weeks .
  • Stabilizers : Add desiccants (e.g., molecular sieves) to vials to prevent hydrolysis of the sulfonamide group.

Contradiction Analysis & Advanced Design

Q. How should researchers address conflicting data on sulfonamide reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Controlled reactivity screens : Systematically vary catalysts (e.g., Pd(PPh3_3)4_4 vs. CuI), solvents (DMF vs. THF), and temperatures to identify optimal conditions.
  • Mechanistic studies : Use 19^{19}F NMR or in-situ IR to detect intermediate species and propose competing pathways.

Q. What experimental designs validate the compound’s bioactivity in target-specific assays?

  • Methodological Answer :

  • Dose-response profiling : Test logarithmic concentrations (1 nM–100 µM) in cell-based assays (e.g., kinase inhibition) with triplicate technical replicates.
  • Negative controls : Include structurally analogous inactive compounds (e.g., non-sulfonamide variants) to confirm selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.